molecular formula C20H22FN3O2S2 B2658669 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide CAS No. 1252903-40-4

2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide

Cat. No.: B2658669
CAS No.: 1252903-40-4
M. Wt: 419.53
InChI Key: FHYPPMCJWSVOCH-UHFFFAOYSA-N
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Description

The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core with a 4-fluorobenzyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is substituted with a branched aliphatic chain (3-methylbutyl).

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2/c1-13(2)7-9-22-17(25)12-28-20-23-16-8-10-27-18(16)19(26)24(20)11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYPPMCJWSVOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide is a thienopyrimidine derivative that has gained attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Structural Characteristics

The unique structure of this compound includes:

  • Thieno[3,2-d]pyrimidine core : Known for its role in various pharmacological activities.
  • Fluorophenyl group : Often enhances biological activity and metabolic stability.
  • Sulfanyl and acetamide moieties : Contribute to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit a range of biological activities, including:

  • Antitumor effects : Inhibition of cancer cell proliferation.
  • Kinase inhibition : Targeting specific kinases involved in cancer progression.
  • EGFR Tyrosine Kinase Inhibition : The compound has shown inhibitory activity against the EGFR L858R/T790M mutant kinase. In vitro assays demonstrated significant inhibition percentages at concentrations as low as 0.1 μM, indicating a strong potential for targeting resistant cancer forms .
  • Cytotoxicity Against Cancer Cell Lines : The compound was evaluated against various cell lines, including NCI-H1975 (lung cancer) and A549 (non-small cell lung cancer). Results indicated that modifications in the side chains could enhance cytotoxic effects. For instance, compounds with N-methylpyrazole analogs exhibited superior activity compared to their counterparts .

Table 1: Summary of Biological Activity Data

Compound IDCell Line TestedIC50 (μM)Mechanism
B2NCI-H197515.629EGFR Inhibition
B8A5490.297EGFR Inhibition
B9A5490.440Enhanced Activity
B3NCI-H460>50Control

The data suggest that structural modifications can significantly impact the efficacy of thienopyrimidine derivatives against specific cancer types.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Thienopyrimidinone Derivatives

The target compound’s thieno[3,2-d]pyrimidinone core is shared with several analogs, but substituent variations significantly influence properties:

N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
  • Core modifications: 3-Methyl and 7-phenyl groups on the thienopyrimidinone ring.
  • Acetamide substituent : Aromatic 4-butylphenyl group.
  • Molecular weight : 463.614 g/mol.
  • Key differences: The aromatic N-substituent may reduce solubility compared to the target compound’s aliphatic chain.
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • Core modifications : 4-Methylphenyl at position 3 and a partially saturated 6,7-dihydro ring.
  • Acetamide substituent : 4-Trifluoromethoxyphenyl (electron-withdrawing group).
  • The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the target’s 4-fluorobenzyl group .

Substituent Analysis

Fluorine Effects
  • In contrast, analogs like the trifluoromethoxy-substituted compound in prioritize extreme lipophilicity, which may limit aqueous solubility.
Acetamide Side Chains
  • Target compound : The 3-methylbutyl chain (aliphatic) enhances flexibility and possibly bioavailability compared to rigid aromatic substituents in analogs .
  • Aromatic substituents (e.g., 4-butylphenyl in ): May improve π-π stacking interactions but reduce solubility in biological matrices.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~450 (estimated) 463.614 g/mol Not reported
H-Bond Donors 1 1 1
H-Bond Acceptors 5 5 6 (trifluoromethoxy increases)
Lipophilicity Moderate (aliphatic chain) High (aromatic substituent) Very high (CF₃O group)

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